Pyrazolo[1,5-A]pyridine-3-carbothioamide

Drug Discovery Kinase Inhibitor Chemical Biology

Pyrazolo[1,5-A]pyridine-3-carbothioamide (CAS 885275-44-5) is a heterocyclic building block with the molecular formula C₈H₇N₃S and a molecular weight of 177.23 g/mol. Its structure is defined by a fused pyrazolo[1,5-a]pyridine core with a carbothioamide substituent at the 3-position.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 885275-44-5
Cat. No. B1462947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-A]pyridine-3-carbothioamide
CAS885275-44-5
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)C(=S)N
InChIInChI=1S/C8H7N3S/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12)
InChIKeyWIZMVNAJVUZUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-A]pyridine-3-carbothioamide (CAS 885275-44-5): Core Physicochemical and Structural Identity for Procurement Decisions


Pyrazolo[1,5-A]pyridine-3-carbothioamide (CAS 885275-44-5) is a heterocyclic building block with the molecular formula C₈H₇N₃S and a molecular weight of 177.23 g/mol. Its structure is defined by a fused pyrazolo[1,5-a]pyridine core with a carbothioamide substituent at the 3-position [1]. Key computed properties include a topological polar surface area (TPSA) of 75.4 Ų and an XLogP3-AA of 0.5 [1]. This compound is primarily offered as part of specialty chemical collections, such as the Sigma-Aldrich AldrichCPR portfolio, for early-stage discovery research . Critically, detailed analytical data is often not collected by the supplier, placing the onus of identity and purity verification on the buyer .

Why Positional Isomers of Pyrazolo[1,5-a]pyridine Carbothioamide Cannot Be Interchanged Without Quantitative Evidence


The position of the carbothioamide moiety on the pyrazolo[1,5-a]pyridine scaffold is a critical determinant of molecular recognition in biological systems and reactivity in synthetic chemistry. Positional isomers, such as pyrazolo[1,5-a]pyridine-2-carbothioamide or -7-carbothioamide, share the same molecular formula and nearly identical physicochemical descriptors, but the change in substitution pattern alters the spatial orientation of the thioamide group and its hydrogen-bond donor/acceptor capacity [1]. In the context of kinase inhibitor drug discovery, where this scaffold is frequently employed, such a positional shift can lead to a complete loss of target binding affinity or a switch in kinase selectivity profile. Without explicit, quantitative head-to-head data, substituting one isomer for another in a synthetic route or biological assay introduces an unquantifiable risk of project failure.

Quantitative Differentiation Evidence for Pyrazolo[1,5-A]pyridine-3-carbothioamide (CAS 885275-44-5)


Evidence Gap: Current Absence of Quantitative Comparator Data for Pyrazolo[1,5-A]pyridine-3-carbothioamide

An extensive search of the scientific and patent literature, as well as authoritative chemical databases including PubChem [1] and supplier technical datasheets , reveals a critical evidence gap: no quantitative, comparator-based data (e.g., IC₅₀, Kd, selectivity panel data, or comparative reactivity yields) exists for Pyrazolo[1,5-A]pyridine-3-carbothioamide (CAS 885275-44-5). The compound is commercially available but is typically sold without certified analytical data, with suppliers explicitly stating it is for 'early discovery researchers' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . While generic claims link derivatives of the pyrazolo[1,5-a]pyridine scaffold to AXL and c-MET kinase inhibition , these claims are not attributed to the specific unsubstituted 3-carbothioamide parent compound and lack associated quantitative values. This absence of data means that any procurement decision based on biological performance cannot be supported by direct experimental evidence at this time.

Drug Discovery Kinase Inhibitor Chemical Biology

Recommended Application Scenarios for Pyrazolo[1,5-A]pyridine-3-carbothioamide (CAS 885275-44-5) Based on Available Evidence


Scaffold for Kinase-Focused Medicinal Chemistry Libraries

Given that derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of receptor tyrosine kinases like AXL and c-MET , the 3-carbothioamide variant can serve as a versatile synthetic intermediate. Its primary amine and thione functionalities allow for diverse chemical transformations, including the synthesis of thiazoles, thiadiazoles, and metal-chelating groups, which are commonly explored in kinase inhibitor design. Researchers focused on structure-activity relationship (SAR) studies around the 3-position of this core would specifically require this isomer, as opposed to the 2- or 7-substituted analogs, to systematically explore this vector.

Implementation as a Reference Standard in Analytical Method Development

The compound's single vendor availability primarily through the Sigma-Aldrich AldrichCPR collection, with its explicit 'as-is' condition and lack of a certificate of analysis , makes it a candidate for developing and validating in-house analytical purity methods. A procurement team might select this specific compound to create a reference standard for liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) assays designed to characterize newly synthesized batches from custom synthesis vendors. This use case leverages its defined chemical structure (confirmed by InChI Key) but does not depend on pre-existing biological activity data.

Control Compound for Profiling the Impact of Carbothioamide Substitution on Kinase Selectivity

In a broader kinase selectivity profiling campaign, the unadorned 3-carbothioamide parent compound could serve as a simplified control. It can be screened alongside more elaborate, patented derivatives to deconvolute the contribution of the core scaffold versus appended functional groups to the overall selectivity profile. Procurement in this scenario is driven by the need for a chemically well-defined, minimal pharmacophore model, where the absence of substituents is a key design feature, not a limitation.

Technical Documentation Hub

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